molecular formula C12H14N4 B13863591 2-Piperazin-1-yl-1,5-naphthyridine

2-Piperazin-1-yl-1,5-naphthyridine

Cat. No.: B13863591
M. Wt: 214.27 g/mol
InChI Key: ISTXQLWLDDBPPO-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1,5-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-Piperazin-1-yl-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-yl-1,5-naphthyridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthyridine ring with a piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-piperazin-1-yl-1,5-naphthyridine

InChI

InChI=1S/C12H14N4/c1-2-11-10(14-5-1)3-4-12(15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2

InChI Key

ISTXQLWLDDBPPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)N=CC=C3

Origin of Product

United States

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